Cas no 1805165-72-3 (3-Bromo-6-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine)

3-Bromo-6-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine is a halogenated pyridine derivative with a versatile reactivity profile, making it a valuable intermediate in organic synthesis. The presence of multiple electrophilic sites—bromine, chloromethyl, and difluoromethyl groups—enables selective functionalization, facilitating its use in cross-coupling reactions, nucleophilic substitutions, and heterocyclic derivatization. Its structural features are particularly advantageous in pharmaceutical and agrochemical research, where precise modifications are required for bioactive molecule development. The compound's stability under standard handling conditions and compatibility with common reagents further enhance its utility in multistep synthetic routes. Careful handling is recommended due to its halogenated nature.
3-Bromo-6-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine structure
1805165-72-3 structure
Product Name:3-Bromo-6-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine
CAS No:1805165-72-3
MF:C7H4Br2ClF2N
MW:335.371166229248
CID:4858397
Update Time:2025-06-08

3-Bromo-6-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-6-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine
    • Inchi: 1S/C7H4Br2ClF2N/c8-2-3-1-4(10)5(9)6(13-3)7(11)12/h1,7H,2H2
    • InChI Key: LHSFMWZOILCFCD-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=C(CBr)N=C1C(F)F)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 173
  • XLogP3: 3.4
  • Topological Polar Surface Area: 12.9

3-Bromo-6-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029063285-1g
3-Bromo-6-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine
1805165-72-3 97%
1g
$1,490.00 2022-04-01

3-Bromo-6-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine Related Literature

Additional information on 3-Bromo-6-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine

Recent Advances in the Study of 3-Bromo-6-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine (CAS: 1805165-72-3)

The compound 3-Bromo-6-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine (CAS: 1805165-72-3) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, reactivity, and biological activities. Recent studies have highlighted its utility as a versatile intermediate in the development of novel therapeutic agents, particularly in the context of kinase inhibitors and antimicrobial compounds.

One of the key advancements in the study of this compound is its role in the synthesis of pyridine-based scaffolds, which are widely used in medicinal chemistry. Researchers have demonstrated that 3-Bromo-6-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine serves as a critical building block for the construction of complex heterocyclic systems. Its reactivity, particularly the bromomethyl group, allows for further functionalization, enabling the introduction of diverse pharmacophores. This versatility has been exploited in the design of new kinase inhibitors, where the pyridine core is often a central motif.

In addition to its synthetic utility, recent studies have explored the biological activities of derivatives derived from this compound. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported the development of a series of pyridine-based compounds using 3-Bromo-6-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine as a starting material. These compounds exhibited potent inhibitory activity against specific kinases implicated in cancer progression. The study also highlighted the importance of the difluoromethyl group in enhancing the metabolic stability of the resulting inhibitors.

Another area of interest is the potential antimicrobial properties of this compound. A recent preprint on bioRxiv described the synthesis and evaluation of pyridine derivatives containing the 3-Bromo-6-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine moiety against a panel of bacterial and fungal pathogens. Preliminary results indicated moderate to strong activity against several clinically relevant strains, suggesting its potential as a lead compound for further optimization. The presence of halogen atoms in the structure was noted to contribute to the observed bioactivity, likely through interactions with microbial enzymes.

Despite these promising findings, challenges remain in the practical application of this compound. For example, its stability under various reaction conditions and its potential toxicity profiles require further investigation. Recent work published in Organic Process Research & Development has addressed some of these concerns by optimizing the synthetic protocols to improve yield and purity. The study also provided insights into the safe handling of this compound, given its reactive nature.

Looking ahead, the continued exploration of 3-Bromo-6-(bromomethyl)-4-chloro-2-(difluoromethyl)pyridine and its derivatives holds great promise for the development of new therapeutic agents. Future research directions may include the design of more selective kinase inhibitors, the exploration of its role in other disease contexts, and the development of greener synthetic routes. As the field advances, this compound is likely to remain a valuable tool in the medicinal chemist's toolkit.

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